洛美曲索
描述
洛美曲索是一种叶酸类似物,也是一种抗嘌呤抗叶酸化合物。 它由 Taylor 及其同事于 1985 年合成 。 与抑制二氢叶酸还原酶的甲氨蝶呤不同,洛美曲索靶向甘氨酰胺核苷酸甲酰转移酶 (GARFT),这是一种参与嘌呤生物合成的酶 。 该化合物因其在治疗各种癌症(包括肺癌、结直肠癌和乳腺癌)方面的潜力而受到研究 .
科学研究应用
洛美曲索具有广泛的科学研究应用,包括:
化学: 洛美曲索被用作模型化合物,用于研究叶酸类似物和抗叶酸的机制。
生物学: 研究人员使用洛美曲索来研究叶酸代谢在细胞过程中的作用及其对细胞增殖和凋亡的影响。
作用机制
洛美曲索通过抑制甘氨酰胺核苷酸甲酰转移酶 (GARFT) 发挥作用,该酶参与从头合成嘌呤 。 通过抑制 GARFT,洛美曲索破坏嘌呤核苷酸的产生,这些核苷酸对于 DNA 和 RNA 合成至关重要。 这种破坏导致抑制细胞增殖并诱导快速分裂的癌细胞凋亡 .
生化分析
Biochemical Properties
Lometrexol is a tight-binding antifolate inhibitor of the purine de novo enzyme glycinamide ribonucleotide formyltransferase (GARFT) . It has a high affinity for the α-folate receptor (α-FR), a low capacity folate transporter that is highly overexpressed in some epithelial tumors .
Cellular Effects
Lometrexol has shown significant activity against a broad panel of solid tumors . It has been found to induce a unique gene expression signature in cells . In addition, it has been associated with a fall in hematocrit, hemoglobin, and platelet count, indicating that the cumulative toxicity of Lometrexol is related to tissue concentration and not plasma pharmacokinetics .
Molecular Mechanism
Lometrexol inhibits the first folate-dependent enzyme in de novo purine biosynthesis . It is activated by folypolyglutamate synthetase . Lometrexol has a 6-fold higher affinity for FRα than LY309887 and both compounds have higher affinity for the α isoform compared to the β isoform .
Temporal Effects in Laboratory Settings
In laboratory settings, Lometrexol has shown a shift in metabolic activity toward increased purine synthesis . Over time, red blood cell (RBC) Lometrexol levels rise, long after plasma Lometrexol is undetectable .
Dosage Effects in Animal Models
In animal models, Lometrexol has shown significant activity against a broad panel of solid tumors . Tumors with MLL3 and/or MLL4 mutations were highly sensitive to Lometrexol in vitro and in vivo, both in culture and in animal models of cancer .
Metabolic Pathways
Lometrexol is involved in the purine de novo synthesis pathway . It inhibits the key enzyme of purine synthesis glycinamide ribonucleotide formyltransferase (GARFT) .
Transport and Distribution
Lometrexol is transported into cells via the ubiquitously expressed reduced-folate carrier . It also has a high affinity for the α-folate receptor (α-FR), a low capacity folate transporter that is highly overexpressed in some epithelial tumors .
Subcellular Localization
It is known that Lometrexol accumulates in the α-FR/endosomal apparatus, leading to slow release into the cytoplasm
准备方法
洛美曲索是通过一系列涉及修饰叶酸的化学反应合成的。 合成路线通常包括以下步骤 :
起始原料: 合成以叶酸或叶酸衍生物为起始原料。
化学修饰: 采用各种化学反应,包括还原、烷基化和甲酰化,来修饰叶酸结构。
最终产物: 最终产物洛美曲索是通过纯化和结晶过程得到的。
洛美曲索的工业生产方法涉及使用类似的化学反应进行大规模合成,但经过优化以获得更高的收率和纯度。 温度、压力和溶剂选择等反应条件受到严格控制,以确保一致性和质量 .
化学反应分析
洛美曲索经历了几种类型的化学反应,包括:
氧化: 洛美曲索在特定条件下可以被氧化,导致形成各种氧化产物。
还原: 还原反应可以修饰洛美曲索的结构,可能改变其生物活性。
取代: 洛美曲索可以发生取代反应,其中特定的官能团被其他官能团取代。
这些反应中常用的试剂和条件包括强氧化剂、还原剂和催化剂。 从这些反应中形成的主要产物取决于所使用的具体试剂和条件 .
相似化合物的比较
洛美曲索属于一类称为叶酸类似物或抗叶酸的化合物。 类似的化合物包括:
甲氨蝶呤: 抑制二氢叶酸还原酶,用于治疗癌症和自身免疫性疾病。
培美曲塞: 抑制参与叶酸代谢的多种酶,用于治疗非小细胞肺癌和间皮瘤。
帕拉曲沙: 靶向二氢叶酸还原酶,用于治疗外周 T 细胞淋巴瘤。
雷替曲塞: 抑制胸苷酸合成酶,用于治疗结直肠癌.
洛美曲索在特异性抑制甘氨酰胺核苷酸甲酰转移酶方面是独一无二的,这使其成为研究嘌呤生物合成的宝贵工具,并成为某些癌症的潜在治疗剂 .
属性
IUPAC Name |
(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30)/t12-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQBAQVRAURMCL-DOMZBBRYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50909998 | |
Record name | N-{4-[2-(4-Hydroxy-2-imino-1,2,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50909998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106400-81-1 | |
Record name | Lometrexol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106400811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lometrexol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12769 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-{4-[2-(4-Hydroxy-2-imino-1,2,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50909998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 106400-81-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LOMETREXOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P3AVY8A7Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。